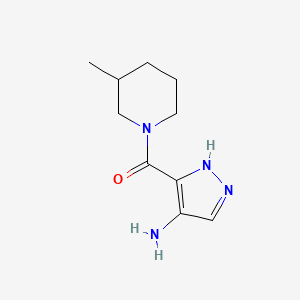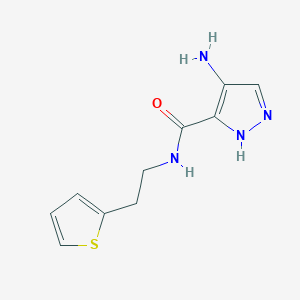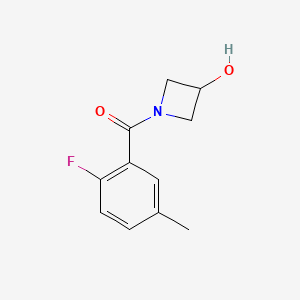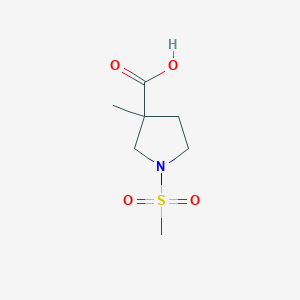
3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid, also known as MPBC, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid has been found to have potential therapeutic properties in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anti-tumor effects. This compound has also been shown to have neuroprotective properties and may have potential use in treating neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid is not fully understood. However, it has been suggested that it may act through the inhibition of cyclooxygenase-2 (COX-2) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. COX-2 is an enzyme involved in the production of inflammatory mediators, while Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to protect against oxidative stress and inflammation in neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid in lab experiments is its potential therapeutic properties. It may be useful in studying the mechanisms of inflammation, pain, and cancer growth. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to interpret results.
Orientations Futures
There are several future directions for research on 3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid. One direction is to further investigate its mechanism of action and potential targets. Another direction is to study its effects in different animal models and in human clinical trials. Additionally, this compound may have potential use in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid can be synthesized through a multistep process involving the reaction of 4-isobutylbenzoyl chloride with pyrrolidine-3-carboxylic acid, followed by the addition of methyl iodide. The final product is obtained through purification by column chromatography.
Propriétés
IUPAC Name |
3-methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)12-4-6-13(7-5-12)14(18)17-9-8-16(3,10-17)15(19)20/h4-7,11H,8-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVCVACXSDNFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(E)-3-(furan-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569251.png)
![1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569255.png)
![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569259.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569265.png)
![3-methyl-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569270.png)
![1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569278.png)

![1-[(E)-3-(3-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569308.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569310.png)
![3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxylic acid](/img/structure/B7569315.png)
